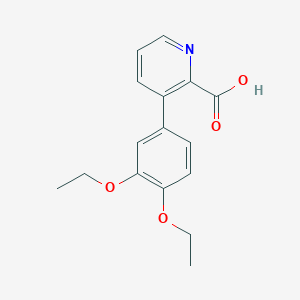![molecular formula C13H15BrN4O B6635235 3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Applications De Recherche Scientifique
3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide has a range of potential applications in scientific research. One area of particular interest is in the study of cancer. The compound has been found to inhibit the growth of cancer cells in vitro, and has shown promising results in animal studies as well. Other potential applications include the study of inflammation, neurodegenerative diseases, and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, the compound has been found to inhibit the activity of cyclin-dependent kinases, which play a critical role in regulating the cell cycle.
Biochemical and Physiological Effects:
In addition to its potential applications in scientific research, 3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide has a range of biochemical and physiological effects. For example, the compound has been found to reduce the production of certain inflammatory cytokines, and to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters. It has also been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide in lab experiments is its specificity. The compound has been found to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, there are also some limitations to its use. For example, the compound has relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide. One area of particular interest is in the development of new cancer treatments. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential for use in humans. Other potential future directions include the study of the compound's effects on the immune system, and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of 3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide involves a multi-step process. The first step is the synthesis of 1,3,5-trimethylpyrazole-4-carboxylic acid, which is then reacted with 2-bromo-3-pyridinecarboxylic acid to form the desired compound. The final product is purified using a combination of column chromatography and recrystallization.
Propriétés
IUPAC Name |
3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-8-10(9(2)18(3)17-8)7-16-13(19)12-11(14)5-4-6-15-12/h4-6H,7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJZJIPWUVLTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)





![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)